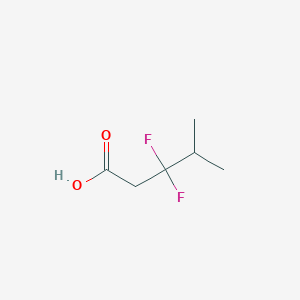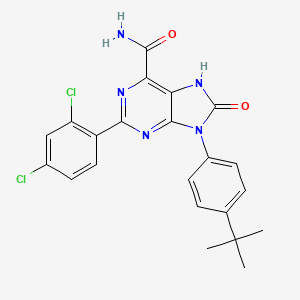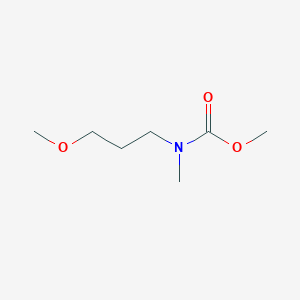![molecular formula C14H15ClN2OS B2758867 2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 893724-21-5](/img/structure/B2758867.png)
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound with the CAS Number: 1306606-26-7 . It has a molecular weight of 293.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including compounds similar in structure to the specified chemical, focuses on their metabolism in human and rat liver microsomes. These studies elucidate the metabolic pathways that lead to the activation and potential carcinogenicity of these compounds. The involvement of cytochrome P450 isoforms in the metabolism highlights the complexity of biological interactions and the importance of understanding these processes for environmental health perspectives (Coleman et al., 2000).
Anticancer Activities of Thiazole Derivatives
Research into thiazole derivatives, including structures akin to the specified chemical, reveals their potential as anticancer agents. The synthesis and biological evaluation of these compounds, particularly their effects on human lung adenocarcinoma cells, demonstrate significant selectivity and potency. Such findings suggest the therapeutic potential of these compounds in cancer treatment, offering insights into novel therapeutic strategies (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives and their coordination complexes reveals insights into hydrogen bonding's role in self-assembly processes and the antioxidant activity of these compounds. Such research provides a foundation for developing new materials and pharmaceuticals with enhanced chemical stability and biological efficacy (Chkirate et al., 2019).
Inhibition of Glutaminase
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in function to the specified compound, focuses on their role as glutaminase inhibitors. This work is crucial for understanding the metabolic pathways involved in cancer and developing targeted therapies to inhibit tumor growth (Shukla et al., 2012).
Anti-inflammatory Activity
The synthesis of novel acetamides and their evaluation for anti-inflammatory activity highlight the potential of such compounds in treating inflammation-related conditions. This area of research is pivotal for developing new anti-inflammatory drugs with enhanced efficacy and reduced side effects (Sunder et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-2-10-3-5-11(6-4-10)7-12-9-16-14(19-12)17-13(18)8-15/h3-6,9H,2,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLWZKRMZRBCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2758785.png)
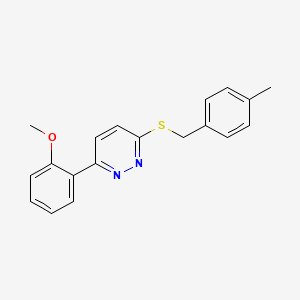
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2758788.png)
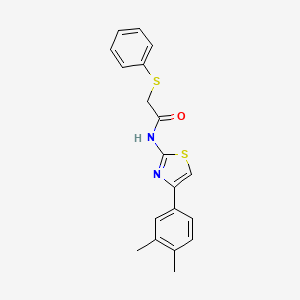
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2758791.png)
![N-{3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B2758792.png)
![Ethyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2758795.png)
